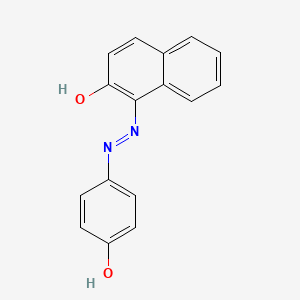

1-(4-Hydroxyphenylazo)-2-naphthol

描述

属性

IUPAC Name |

1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCMIQSRZVLDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14934-27-1 | |

| Record name | 1-(4-Hydroxyphenylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014934271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-HYDROXYPHENYLAZO)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2BST3D58N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenylazo)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the azo dye, 1-(4-Hydroxyphenylazo)-2-naphthol. The document details the synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound. All quantitative data are summarized for clarity, and key processes are visualized through diagrams.

Introduction

This compound is an azo dye characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] Its molecular formula is C₁₆H₁₂N₂O₂.[1] The extended conjugation in its structure is responsible for its characteristic color. Azo dyes are a significant class of organic compounds with wide-ranging applications in the textile industry, as pigments, and in biological research.[1][2] The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, involving diazotization and an azo coupling reaction.

Synthesis of this compound

The synthesis is a two-step process:

-

Diazotization of 4-Aminophenol (B1666318): 4-Aminophenol is converted to a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1]

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.[1]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Aminophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a conical flask, dissolve 1.20 g of 4-aminophenol in a mixture of 12 cm³ of concentrated hydrochloric acid and 45 cm³ of water. Stir until the 4-aminophenol is completely dissolved.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-aminophenol solution while maintaining the temperature between 0-5 °C and stirring continuously.

-

After the addition is complete, continue stirring for an additional 2-3 minutes. The resulting solution contains the 4-hydroxybenzenediazonium ion and should be used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve 1.44 g of 2-naphthol in 30 cm³ of a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice-water bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution.

-

A colored precipitate of this compound should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude product by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Characterization of this compound

Characterization Workflow

Caption: Workflow for Characterization.

Data Presentation

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 264.28 g/mol | [2] |

| Appearance | Reddish-brown powdery solid | [3] |

| Melting Point | 240–242 °C | [4] |

| UV-Vis (λmax in EtOH) | 485 nm | [5] |

| FT-IR (cm⁻¹) | ~3450 (O-H), ~1600 (N=N), ~1500 (C=C) | [5] |

| Mass Spec (Exact Mass) | 264.089877630 g/mol | [2] |

Experimental Protocols for Characterization

4.2.1. UV-Visible Spectroscopy

-

Instrument: A standard UV-Vis spectrophotometer.

-

Procedure: A dilute solution of the purified this compound is prepared in ethanol. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: An FT-IR spectrometer.

-

Procedure: A small amount of the dry, purified product is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is recorded, and the characteristic absorption bands for the functional groups (O-H, N=N, aromatic C=C) are identified.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Procedure: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the molecular structure.

4.2.4. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, preferably a high-resolution instrument (e.g., ESI-TOF or Orbitrap).

-

Procedure: A solution of the sample is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound and the analytical methods for its characterization. The procedures outlined are robust and can be readily implemented in a laboratory setting. The characterization data provides a clear benchmark for researchers working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxyphenylazo)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenylazo)-2-naphthol is an azo dye characterized by its vibrant color and a molecular structure featuring two hydroxyl groups that influence its chemical behavior. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams. This document serves as a critical resource for professionals in research, chemical synthesis, and drug development who work with azo dyes and related chromophoric systems.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in dyeing, pigment formulation, and biochemical research.[1][2][3]

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | [3] |

| CAS Number | 14934-27-1 | [4] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][3][4] |

| Molecular Weight | 264.28 g/mol | [3] |

| Exact Mass | 264.089877630 g/mol | [1] |

| Appearance | Reddish-brown powdery solid | |

| Melting Point | 240–242°C | |

| UV-Vis λmax (in Ethanol) | 485 nm | [2] |

| Solubility | Limited solubility in water; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); soluble in alkaline aqueous solutions. | [2] |

Spectral Characteristics

The spectral profile of this compound is fundamental to its identification and quantification.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to its functional groups. Key absorption bands are typically observed at:

-

UV-Visible (UV-Vis) Spectroscopy : In ethanol (B145695), the compound shows a maximum absorption (λmax) at approximately 485 nm, which is responsible for its intense color.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated aromatic system. The position of this peak is sensitive to solvent polarity and pH, a phenomenon known as solvatochromism.[2]

Azo-Hydrazone Tautomerism

A critical physicochemical property of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the azo form and the hydrazone form.[5][6] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The hydrazone form is often more stable and contributes significantly to the compound's color and chemical reactivity.[5]

Caption: Azo-Hydrazone tautomeric equilibrium in this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Diazonium Coupling

The standard synthesis is a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[1][2]

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Diazotization of 4-Aminophenol :

-

Dissolve 4-aminophenol in a solution of hydrochloric acid and water.

-

Cool the solution to between 0 and 5°C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. This reaction forms the unstable 4-hydroxybenzenediazonium salt intermediate.[2]

-

-

Azo Coupling Reaction :

-

In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution to form the nucleophilic naphtholate anion.

-

Cool this alkaline solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.[2]

-

A brick-red precipitate of this compound will form immediately. The reaction is typically maintained at an alkaline pH (10-12) to facilitate the coupling.[2]

-

-

Isolation and Purification :

-

Allow the reaction to complete over 15-30 minutes.

-

Collect the solid product by suction filtration.

-

Wash the precipitate thoroughly with cold distilled water to remove unreacted salts.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Characterization Workflow

Caption: Logical workflow for the physicochemical characterization of the compound.

Protocol for pKa Determination by Potentiometric Titration

-

Preparation :

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture, such as ethanol-water, to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the limited water solubility.

-

-

Titration :

-

Place a known volume of the dye solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.

-

Two equivalence points should be visible, corresponding to the neutralization of the two hydroxyl groups.

-

The pKa values can be determined from the half-equivalence points (the pH at which half the volume of titrant required to reach the equivalence point has been added).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points.

-

References

- 1. Buy this compound | 14934-27-1 [smolecule.com]

- 2. This compound (14934-27-1) for sale [vulcanchem.com]

- 3. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. researchgate.net [researchgate.net]

- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

1-(4-Hydroxyphenylazo)-2-naphthol structural analysis and tautomerism

An In-depth Technical Guide on the Structural Analysis and Tautomerism of 1-(4-Hydroxyphenylazo)-2-naphthol

Introduction

This compound is an azo dye characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] Its molecular formula is C₁₆H₁₂N₂O₂.[1] This compound, like many other hydroxyazo dyes, exhibits a fascinating structural phenomenon known as tautomerism, specifically azo-hydrazone tautomerism. This equilibrium between two readily interconvertible isomers, the azo-enol form and the keto-hydrazone form, is crucial as it dictates the molecule's color, solubility, and interactions with other molecules.[2] Understanding and controlling this tautomeric equilibrium is of significant interest to researchers in the fields of materials science, chemistry, and drug development. This guide provides a comprehensive overview of the structural analysis and tautomerism of this compound, including experimental protocols and data analysis.

Azo-Hydrazone Tautomerism

The core of this compound's structural complexity lies in its existence as a mixture of two tautomeric forms in equilibrium: the azo-enol form and the keto-hydrazone form. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH of the medium.[2]

References

solubility of 1-(4-Hydroxyphenylazo)-2-naphthol in organic solvents

An In-depth Technical Guide on the Solubility of 1-(4-Hydroxyphenylazo)-2-naphthol (C.I. Solvent Yellow 14) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylazo)-2-naphthol, commonly known as Sudan I or C.I. Solvent Yellow 14, is a synthetic monoazo dye with the chemical formula C₁₆H₁₂N₂O.[1][2] It appears as a reddish-brown or orange-red crystalline powder.[1] Due to its lipophilic (fat-soluble) nature, Sudan I is characteristically insoluble in water but shows varying degrees of solubility in a range of organic solvents.[1][2][3][4][5][6] This property has led to its use in coloring hydrocarbon solvents, oils, fats, waxes, and various resins.[2][5]

This document provides a comprehensive overview of the , presenting available quantitative and qualitative data. It also outlines a standard experimental protocol for solubility determination and includes a diagram illustrating the metabolic pathway of the compound, which is relevant to its toxicological assessment.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical parameter. The data gathered from various sources on the solubility of Sudan I is summarized below.

Quantitative Solubility Data

The following table presents quantitative solubility data for Sudan I in various organic solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 25 |

| Butyl Acetate | 20 | 30 |

| Methylbenzene (Toluene) | 20 | 80 |

| Ethyl Alcohol (Ethanol) | 20 | 4 |

| Water | 30 | 0.5 |

(Data sourced from Xcolor Pigment[7] and Guidechem[1])

Qualitative Solubility Data

Many sources describe the solubility of Sudan I in qualitative terms, which are summarized in the table below.

| Solvent | Solubility Description |

| Acetone | Soluble, Easily Soluble[1][2][3][4][5][6][8][9] |

| Benzene | Soluble, Easily Soluble[1][2][3][4][5][6][8] |

| Chloroform | Soluble[1] |

| Carbon Disulfide | Soluble[4][8] |

| Ether | Soluble[4][8] |

| Ethanol | Slightly Soluble[1][3][4] |

| DMSO | Slightly Soluble[4][10] |

| Ethyl Acetate | Slightly Soluble[4][10] |

| Oils & Grease | Easily Soluble[1][3][4] |

| Mineral Oil | Easily Soluble[1][3][4] |

| Petroleum Ether | Soluble[8] |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of Sudan I were not extensively documented in the surveyed literature, a standard and widely accepted methodology is the Isothermal Equilibrium Shake-Flask Method . This method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

General Protocol: Isothermal Equilibrium Method

-

Preparation : An excess amount of the solid solute (Sudan I) is added to a known volume of the organic solvent in a sealed container, typically a glass flask. This ensures that a saturated solution is formed.

-

Equilibration : The flask is agitated (e.g., in a mechanical shaker or stirrer) in a constant-temperature bath for a prolonged period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a fine-pore membrane filter (e.g., 0.45 µm PTFE) to remove all particulate matter.

-

Quantification : A precise volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique.

-

UV-Visible Spectrophotometry : A common method for colored compounds like Sudan I. A calibration curve is first generated using standard solutions of known concentrations. The absorbance of the saturated solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated from the calibration curve. The λmax for Sudan I is approximately 480 nm in methanol.[1]

-

High-Performance Liquid Chromatography (HPLC) : Provides high sensitivity and selectivity. The saturated solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to that of known standards.[11]

-

Gravimetric Method : The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is weighed. This method is less common for moderately soluble compounds.

-

-

Calculation : The solubility is expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Toxicological Relevance: Metabolic Activation Pathway

Sudan I is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans, though evidence in experimental animals is significant.[12] The carcinogenicity is linked to its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process transforms the relatively inert parent dye into reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and potentially initiate cancer.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Factory supply oil soluble yellow C.I. solvent yellow 14 dye [xcwydyes.com]

- 4. chembk.com [chembk.com]

- 5. Sudan I CAS#: 842-07-9 [m.chemicalbook.com]

- 6. Sudan I | 842-07-9 [chemicalbook.com]

- 7. Solvent yellow 14|CAS NO.842-07-9 [xcolorpigment.com]

- 8. scent.vn [scent.vn]

- 9. Solvent Yellow 14/Oil Orange G CAS NO.842-07-9 for Shoes Cream Floor Wax Smoke Dye Coating factory and suppliers | HE DYE [pldyes.com]

- 10. lookchem.com [lookchem.com]

- 11. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sudan I - Wikipedia [en.wikipedia.org]

1-(4-Hydroxyphenylazo)-2-naphthol CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Hydroxyphenylazo)-2-naphthol, a prominent member of the azo dye family. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, synthesis, and potential biological activities.

Chemical Identifiers and Physicochemical Properties

This compound is a synthetic organic compound characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group to a 2-naphthol (B1666908) moiety. This structure is responsible for its characteristic color and chemical reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14934-27-1 |

| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol |

| Chemical Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| PubChem CID | 167212 |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O |

| InChI | InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H |

| InChIKey | VFCMIQSRZVLDRW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 240–242 °C |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. |

| UV-Vis (λmax) | 485 nm (in ethanol) |

| Infrared (IR) Spectroscopy | 3450 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N=N stretch), 1500 cm⁻¹ (aromatic C=C stretch) |

Experimental Protocols

The synthesis of this compound is a classic example of a diazotization and azo coupling reaction.

Synthesis of this compound

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of 4-Aminophenol:

-

Dissolve a specific molar equivalent of 4-aminophenol in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminophenol solution while maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this step to ensure the formation of the diazonium salt.

-

-

Preparation of the Coupling Agent:

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold solution of 2-naphthol with vigorous stirring.

-

A brightly colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for a short period to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Biological Activity

While specific quantitative biological data for this compound is limited in the reviewed literature, related azo-naphthol compounds have demonstrated antimicrobial properties. For instance, studies on similar structures have reported antibacterial and antifungal activities.

It is important to note that the biological activity of azo compounds can be influenced by their substituents. Research on related compounds suggests that the presence of the azo group is a key contributor to their antimicrobial effects. For example, 1-(1-Phenylazo)-2-naphthol has shown inhibitory activity against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 200 μg/mL[1]. Another related compound, 1-(4-methylphenylazo)-2-naphthol, has demonstrated significant antibacterial activity against various strains[2].

Currently, there is no specific information available regarding the involvement of this compound in any particular signaling pathways. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow of this compound.

Chemical Classification

This diagram shows the classification of this compound based on its chemical structure.

Caption: Classification of this compound.

References

Thermal Stability and Degradation of 1-(4-Hydroxyphenylazo)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol, also known as Sudan Orange G. The information presented herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.

Introduction

This compound is a synthetic azo dye belonging to the Sudan family of colorants. Its molecular structure, characterized by an azo bridge (-N=N-) connecting a hydroxyphenyl group and a naphthol group, is responsible for its distinct orange-red hue. Beyond its traditional use as a colorant, the potential for azo compounds in various advanced applications necessitates a thorough understanding of their thermal properties. Thermal degradation can impact the efficacy, safety, and stability of materials and formulations containing this dye. This guide details the thermal decomposition characteristics, degradation pathways, and relevant experimental protocols for the analysis of this compound.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide quantitative data on the temperature ranges of decomposition, mass loss, and associated thermal events.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal decomposition parameters for this compound based on available literature.

| Parameter | Value | Analytical Technique | Reference |

| Thermal Decomposition Range | 200 - 500 °C | TGA | [1] |

| Peak Decomposition Temperature (Tpeak) | 331.2 °C | DTG | [1] |

| Rate of Mass Loss at Tpeak | 22.5 %/min | DTG | [1] |

| Melting Point | 195 °C | - | [1] |

TGA: Thermogravimetric Analysis; DTG: Derivative Thermogravimetry

Thermal Degradation Pathway

The thermal degradation of azobenzene (B91143) dyes, including this compound, is initiated by the cleavage of the azo bond, which is the most thermally labile part of the molecule.[1][2][3] The process proceeds through the formation of free radicals, followed by their subsequent decomposition into smaller, more volatile fragments.

The primary degradation mechanism involves the homolytic cleavage of the C-N and N=N bonds of the azo group, leading to the evolution of nitrogen gas and the formation of a 4-hydroxyphenyl radical and a 2-naphthol (B1666908) radical.[1][2] These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller aromatic and aliphatic compounds.

Below is a diagram illustrating the proposed primary thermal degradation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline standardized protocols for TGA/DTA and Pyrolysis-GC-MS.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol describes the simultaneous measurement of mass loss and thermal events.

Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is required.

Experimental Parameters:

| Parameter | Value | Rationale |

| Sample Mass | 5 - 10 mg | Ensures uniform heat distribution and detectable mass changes. |

| Crucible | Alumina or Platinum | Inert materials that do not react with the sample or its degradation products. |

| Atmosphere | Nitrogen (or other inert gas) | To study thermal decomposition without oxidative effects. |

| Flow Rate | 20 - 50 mL/min | Maintains an inert environment and removes volatile degradation products. |

| Heating Rate | 10 °C/min | A standard heating rate for comparative studies. Other rates can be used for kinetic analysis. |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition of the sample. |

Procedure:

-

Accurately weigh the sample into the crucible.

-

Place the sample and a reference crucible (usually empty) into the analyzer.

-

Purge the furnace with the inert gas for a sufficient time to remove any residual air.

-

Initiate the heating program and record the mass change (TGA) and differential temperature/heat flow (DTA/DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss percentages.

The following diagram illustrates the experimental workflow for TGA/DTA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile products of thermal degradation.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Experimental Parameters:

| Parameter | Value | Rationale |

| Sample Mass | 0.1 - 1.0 mg | A small sample size is required for efficient and rapid pyrolysis. |

| Pyrolysis Temperature | 300 - 800 °C (or isothermal at Tpeak) | To investigate the degradation products at different stages of decomposition. |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) | To separate a wide range of aromatic and aliphatic compounds. |

| Carrier Gas | Helium | Inert gas for chromatographic separation. |

| GC Oven Program | Ramped from low to high temperature (e.g., 40 to 300 °C) | To elute and separate the pyrolysis products based on their boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra for library matching. |

Procedure:

-

Place a small, accurately weighed sample into a pyrolysis sample tube.

-

Insert the sample tube into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature.

-

The volatile degradation products are swept by the carrier gas into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

The logical workflow for Py-GC-MS analysis is depicted below.

Conclusion

This technical guide has summarized the key aspects of the thermal stability and degradation of this compound. The provided quantitative data, degradation pathway, and experimental protocols offer a solid foundation for researchers and professionals working with this compound. Understanding the thermal behavior is essential for ensuring the stability, safety, and performance of products and formulations containing this azo dye, particularly in applications involving elevated temperatures. Further research focusing on the detailed identification of all degradation products and the kinetics of decomposition would provide an even more complete understanding of the thermal properties of this molecule.

References

A Technical Guide to the Historical Applications of Sudan Dyes in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sudan dyes, a family of fat-soluble azo dyes, represent a cornerstone in the historical and ongoing visualization of lipids in biological tissues.[1] Their ability to selectively stain neutral lipids and other lipophilic structures has been instrumental in advancing our understanding of cellular metabolism, the pathogenesis of diseases, and the impact of therapeutic agents. This technical guide provides an in-depth exploration of the history, chemical properties, and detailed methodologies of Sudan dyes in scientific research, with a particular focus on their foundational applications in histology and cytology.

The journey of Sudan dyes in scientific research began in the late 19th and early 20th centuries, a period marked by the rapid development of synthetic dyes for biological staining. The challenge of visualizing lipids, which are largely unstained by common aqueous dyes, led to the exploration of fat-soluble compounds, also known as lysochromes.[1][2] The introduction of Sudan III in 1896 by Daddi was a landmark achievement, being the first synthetic fat-soluble dye successfully used for histological lipid staining.[1] This was soon followed by the development of Sudan IV in 1901 by Michaelis, which offered a more intense red coloration.[1] A significant advancement came with the introduction of Oil Red O in 1926 by French, providing an even deeper red stain that gained widespread use.[1] The development of Sudan Black B in 1935 by Lison and Dagnelie further expanded the lipid staining repertoire, offering a stark black contrast and the ability to stain a broader range of lipids, including phospholipids (B1166683).[1]

The staining mechanism of Sudan dyes is a physical process of differential solubility rather than a chemical reaction.[1][3] These lysochromes are more soluble in the lipids within a tissue sample than in their solvent, causing them to partition into and accumulate in lipid-rich structures, thereby rendering them visible.[1][4]

Chemical and Physical Properties of Common Sudan Dyes

The Sudan dyes are all synthetic azo dyes, characterized by the presence of one or more azo groups (-N=N-).[1] Their lipophilicity, which is central to their staining mechanism, is conferred by their aromatic ring structures.[1] The key properties of the most commonly used Sudan dyes are summarized in the table below.

| Property | Sudan III | Sudan IV | Sudan Black B |

| IUPAC Name | 1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol[3] | 1-[{2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl]naphthalen-2-ol[5] | 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine (SSB-II)[6][7] |

| Synonyms | C.I. 26100, Solvent Red 23, Sudan Red BK, Fat Ponceau G[3] | C.I. 26105, Solvent Red 24, Scarlet Red[5][8] | C.I. 26150, Solvent Black 3, Fat Black HB[9] |

| CAS Number | 85-86-9[3] | 85-83-6[5] | 4197-25-5 |

| Chemical Formula | C₂₂H₁₆N₄O[3] | C₂₄H₂₀N₄O[1][8] | C₂₉H₂₄N₆[1][9] |

| Molecular Weight | 352.39 g/mol [3] | 380.45 g/mol [1] | 456.54 g/mol [1] |

| Appearance | Reddish-brown crystalline powder[3] | Reddish-brown crystals[5] | Dark brown to black powder[10] |

| Melting Point | 199 °C[11] | 199 °C[5] | 120-124 °C[10] |

| Absorption Max (nm) | 507-510 | 520 (in ethanol)[1] | 596-605 (in ethanol)[1] |

| Color of Stain | Orange-Red | Scarlet-Red[1] | Blue-Black[1] |

| Primary Targets | Neutral fats (Triglycerides)[1][3] | Triglycerides[1] | Neutral fats, phospholipids, sterols[1] |

Experimental Protocols

The successful application of Sudan dyes in histology is contingent upon the use of appropriate protocols. As these dyes are lipid-soluble, it is imperative to avoid organic solvents that could extract the lipids from the tissue during processing. Consequently, frozen sections are the specimen type of choice.

Sudan III Staining for Neutral Fats

This protocol is designed for the visualization of neutral triglycerides in frozen tissue sections.

Reagents:

-

Sudan III stock solution (Saturated solution in 99% isopropanol)

-

Mayer's Hematoxylin (B73222)

-

Aqueous mounting medium (e.g., Glycerol jelly)

Procedure:

-

Cut frozen sections at a thickness of 8-10 µm and mount them on slides.

-

Air dry the sections for 30-60 minutes at room temperature.

-

Fix the sections in 10% neutral buffered formalin for 10 minutes.

-

Briefly rinse with 70% ethanol.[1]

-

Stain with a freshly prepared and filtered working Sudan III solution (6 parts stock solution to 4 parts distilled water) for 10-30 minutes.[1]

-

Differentiate briefly in 70% ethanol to remove excess stain.[1][12]

-

Wash thoroughly with running tap water.

-

Counterstain the nuclei with Mayer's hematoxylin for 2-5 minutes.

-

Rinse with tap water to develop the blue nuclear color.

-

Mount the coverslip using an aqueous mounting medium.

Sudan IV Staining for Lipids

This protocol is a modification for a more intense red staining of lipids.

Reagents:

-

Sudan IV solution (0.5 g in 100 mL of 70% ethanol, allow to set for 2-3 days)[13]

-

70% Ethanol

-

50% Ethanol

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Place frozen sections on a clean glass slide.

-

Rinse in 70% ethyl alcohol.[13]

-

Stain with the Sudan IV solution for 1 minute.[13]

-

Rinse in 50% ethyl alcohol until the excess dye is removed (approximately 5 seconds).[13]

-

Rinse in two changes of distilled water.[13]

-

Stain the nuclei with Mayer's hematoxylin for 3 minutes.[13]

-

Rinse with tap water.

-

Mount with an aqueous mounting medium.

Sudan Black B Staining for General Lipids

Sudan Black B is a versatile stain for a wide range of lipids, including phospholipids and sterols.

Reagents:

-

Sudan Black B solution (0.7 g in 100 mL of propylene (B89431) glycol, heated to 100°C, filtered, and cooled)[14]

-

100% Propylene glycol

-

85% Propylene glycol

-

Nuclear Fast Red or Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections at 8-10 µm and fix in 10% neutral buffered formalin.

-

Wash with distilled water.

-

Place slides in 100% propylene glycol for 5 minutes.[1]

-

Stain in the Sudan Black B solution for 7 minutes with agitation.[1][14]

-

Rinse thoroughly in distilled water.[14]

-

Counterstain with Nuclear Fast Red for 3 minutes or Mayer's Hematoxylin.[14]

-

Wash in tap water and rinse in distilled water.[14]

-

Mount with an aqueous mounting medium.[14]

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the staining mechanism and a typical workflow for Sudan dye staining.

References

- 1. benchchem.com [benchchem.com]

- 2. stainsfile.com [stainsfile.com]

- 3. benchchem.com [benchchem.com]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. Sudan IV - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Sudan Black B: chemical structure and histochemistry of the blue main components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. stainsfile.com [stainsfile.com]

- 10. interchim.fr [interchim.fr]

- 11. scribd.com [scribd.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. biognost.com [biognost.com]

- 14. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide to the Toxicological Profile and Carcinogenicity of Sudan I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudan I (1-phenylazo-2-naphthol) is a synthetic, oil-soluble azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans due to limited evidence in humans but sufficient evidence in experimental animals.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenicity of Sudan I, with a focus on its metabolic activation, genotoxicity, and carcinogenic effects observed in animal studies. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in tabular format for ease of reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of toxicity and the methodologies used for its assessment.

Toxicological Profile

The toxicity of Sudan I is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to genotoxicity and cytotoxicity.

Metabolism and Metabolic Activation

Sudan I undergoes extensive metabolism, primarily in the liver, through two main pathways: oxidative metabolism by cytochrome P450 (CYP) enzymes and co-oxidation by peroxidases.[3][4]

-

Cytochrome P450-Mediated Oxidation: In the liver, Sudan I is metabolized by CYP enzymes, predominantly CYP1A1 and to a lesser extent CYP3A4.[4] This process generates both detoxification products, such as C-hydroxylated derivatives, and a highly reactive electrophile, the benzenediazonium (B1195382) ion (BDI).[4] The BDI is capable of forming covalent adducts with DNA, a critical step in the initiation of carcinogenesis.[4]

-

Peroxidase-Mediated Co-oxidation: In tissues with low CYP activity but high levels of peroxidases, such as the urinary bladder, peroxidase-mediated co-oxidation is a significant activation pathway.[4] This pathway leads to the formation of Sudan I radicals, which can also bind to DNA and form adducts.[4]

The reductive cleavage of the azo bond in Sudan I can also occur, leading to the formation of aniline (B41778) and 1-amino-2-naphthol.[5]

Genotoxicity

Sudan I has been shown to be genotoxic in various in vitro and in vivo test systems. Its genotoxicity is primarily attributed to the formation of DNA adducts by its reactive metabolites.

-

DNA Adduct Formation: The benzenediazonium ion generated from CYP-mediated metabolism of Sudan I can react with DNA bases, primarily guanine, to form adducts such as 8-(phenylazo)guanine.[6] Peroxidase-mediated activation can lead to the formation of other DNA adducts.[6] These adducts can lead to mutations if not repaired.

-

Mutagenicity: Sudan I has tested positive in the Ames test (bacterial reverse mutation assay) with metabolic activation, indicating its potential to induce gene mutations.[7]

-

Clastogenicity: In vivo studies have shown that Sudan I can induce chromosomal damage, as evidenced by an increase in micronucleated cells in the bone marrow of rats.[2]

-

DNA Strand Breaks and Oxidative Damage: In vitro studies using the comet assay have demonstrated that Sudan I can induce DNA strand breaks in human hepatoma (HepG2) cells.[8] Furthermore, Sudan I has been shown to induce oxidative DNA damage, likely through the generation of reactive oxygen species (ROS).[8]

Cytotoxicity

At higher concentrations, Sudan I can exhibit cytotoxic effects. Studies in HepG2 cells have shown that exposure to Sudan I can lead to a dose-dependent increase in cell death.[8]

Carcinogenicity

The carcinogenicity of Sudan I has been demonstrated in animal bioassays, with the liver and urinary bladder being the primary target organs.

Animal Carcinogenicity Studies

Long-term carcinogenicity studies in rodents have provided clear evidence of the carcinogenic potential of Sudan I. A key study was conducted by the National Toxicology Program (NTP).[1]

-

Rats: In a 103-week feeding study, Sudan I was shown to be carcinogenic in male and female F344/N rats, causing a significant dose-dependent increase in the incidence of neoplastic nodules of the liver.[1]

-

Mice: In the same NTP study, Sudan I was not found to be carcinogenic for B6C3F1 mice of either sex under the conditions of the bioassay.[1] However, other studies have reported the induction of liver and bladder tumors in mice following subcutaneous administration or bladder implantation of Sudan I.[1]

IARC Classification

The International Agency for Research on Cancer (IARC) has classified Sudan I as a Group 3 carcinogen: "not classifiable as to its carcinogenicity to humans."[1][2] This classification is based on limited or inadequate evidence in humans and sufficient evidence of carcinogenicity in experimental animals.[1][2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicology and carcinogenicity of Sudan I.

Table 1: Acute and Sub-chronic Toxicity of Sudan I

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >10,000 mg/kg | [6] |

| NOAEL (14-day) | Mouse | Oral | 1,200 mg/kg |

Table 2: Carcinogenicity of Sudan I in a 103-Week Feed Study in F344/N Rats

| Sex | Dose (ppm) | Incidence of Neoplastic Nodules of the Liver | p-value | Reference |

| Male | 0 (Control) | 5/50 | - | [1] |

| 250 | 10/50 | Not significant | [1] | |

| 500 | 30/50 | <0.001 | [1] | |

| Female | 0 (Control) | 2/50 | - | [1] |

| 250 | 3/49 | Not significant | [1] | |

| 500 | 10/48 | 0.011 | [1] |

Table 3: Carcinogenicity of Sudan I in a 103-Week Feed Study in B6C3F1 Mice

| Sex | Dose (ppm) | Incidence of Tumors | Conclusion | Reference |

| Male | 0, 500, 1000 | No significant increase | Not carcinogenic | [1] |

| Female | 0, 500, 1000 | No significant increase | Not carcinogenic | [1] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The tester strains have mutations in the histidine operon, rendering them unable to synthesize histidine (His-). They are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). Mutagens will cause a reversion to the His+ phenotype, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism.

-

Procedure: a. The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in molten top agar (B569324). b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours. d. The number of revertant colonies (his+ revertants) is counted.

-

Data Analysis: A dose-related increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., HepG2 cells).

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.[3]

In Vivo Carcinogenicity Bioassay in Rodents

This long-term study evaluates the carcinogenic potential of a substance following chronic exposure in two rodent species.

Principle: Animals are exposed to the test substance for a major portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a concurrent control group.

Methodology:

-

Test Animals: Typically, F344/N rats and B6C3F1 mice are used.[1]

-

Dose Selection: At least three dose levels plus a control group are used. The highest dose should be the maximum tolerated dose (MTD), which causes some toxicity but not significant mortality.

-

Administration: The route of administration should be relevant to human exposure (e.g., oral in feed or by gavage, dermal, inhalation).

-

Duration: The study duration is typically 104 weeks for rats and mice.[1]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic examination.

-

Data Analysis: The incidence of tumors in each treatment group is statistically compared to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathways of Sudan I.

References

- 1. Carcinogenesis Bioassay of C.I. Solvent Yellow 14 (CAS No. 842-07-9) in F344/N Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.ucsf.edu [search.library.ucsf.edu]

- 3. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. NTP technical report on the toxicology and carcinogenesis studies of Stoddard Solvent IIC (Cas No. 64742-88-7) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Request for Information, 46 Chemicals Under Consideration for Possible Listing Via The Authoritative Bodies Mechanisms - OEHHA [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol, an azo dye, through the diazotization of p-aminophenol followed by a coupling reaction with 2-naphthol (B1666908). This document provides comprehensive experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and workflow.

Introduction

This compound is a notable azo dye, characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol moiety. The synthesis is a classic example of an electrophilic aromatic substitution reaction, involving two key stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an activated aromatic substrate. The presence of hydroxyl groups in its structure enhances its solubility and reactivity, making it a subject of interest in various fields, including the dyeing industry and biological research.[1]

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound proceeds via a two-step mechanism:

-

Diazotization of p-Aminophenol: p-Aminophenol is treated with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This reaction converts the primary amino group into a highly reactive diazonium salt, the 4-hydroxybenzenediazonium (B98636) ion.[2]

-

Azo Coupling: The electrophilic diazonium salt is then introduced to an alkaline solution of 2-naphthol. The electron-rich 2-naphthol acts as a nucleophile, and an electrophilic aromatic substitution occurs, typically at the C1 position of the naphthol ring, leading to the formation of the azo compound, this compound, which precipitates from the solution as a colored solid.[2]

The overall chemical transformation is depicted in the following diagram:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| p-Aminophenol | C₆H₇NO | 109.13 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| 2-Naphthol | C₁₀H₈O | 144.17 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 |

| Distilled Water | H₂O | 18.02 |

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a 100 mL conical flask, dissolve 1.20 g of p-aminophenol in a mixture of 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid. Stir until the p-aminophenol is completely dissolved.[2]

-

Cool the solution to below 5°C in an ice-water bath. Some p-aminophenol may precipitate out upon cooling.[2]

-

In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 cm³ of water.[2]

-

Slowly add the sodium nitrite solution dropwise to the cold p-aminophenol solution while maintaining the temperature between 0 and 5°C and stirring continuously. This will form a pale, slightly turbid solution of the diazonium salt.[2]

Part B: Preparation of the 2-Naphthol Solution

-

In a 150 cm³ conical flask, dissolve 1.44 g of 2-naphthol in 30 cm³ of a 10% aqueous sodium hydroxide solution.[2]

-

Stir the mixture until the 2-naphthol is completely dissolved.

-

Cool this solution in an ice-water bath.[2]

Part C: Azo Coupling and Product Isolation

-

Slowly, and with efficient stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution from Part B.[2]

-

A brick-red precipitate of this compound will form immediately.[2]

-

Continue to stir the mixture in the ice bath for 5-10 minutes to ensure the reaction is complete.[2]

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold distilled water.

-

Dry the product on the funnel by maintaining suction for several minutes. The product can be further air-dried.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 264.28 g/mol | [1][3] |

| Appearance | Reddish-brown powdery solid | [4] |

| Melting Point | 190-191 °C | [4][5] |

| Yield | 97% | [4] |

| UV-Vis (λmax) | 448 nm | [4] |

| IR (cm⁻¹) | 3114-3218 (O-H), 3001 (Ar C-H), 1542 (N=N) | [4][5] |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 6.98-8.26 (m, 10H, Ar-H) | [4][5] |

Note: Spectroscopic data is for the closely related compound 4-(2-Hydroxyphenylazo)-1-naphthol, as detailed data for the target compound was not available in the cited literature.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound via the diazotization of p-aminophenol and subsequent coupling with 2-naphthol. The detailed experimental protocol, along with the summarized quantitative data and visual representations of the reaction pathway and workflow, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthesis is a robust and high-yielding procedure for obtaining this important azo dye.

References

- 1. Buy this compound | 14934-27-1 [smolecule.com]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Coupling Reaction Mechanism for Azo Dye Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind azo dye formation: the coupling reaction. Azo dyes, characterized by the presence of an azo group (–N=N–) connecting two aromatic rings, represent the largest and most versatile class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with wide-ranging applications in textiles, printing, analytical reagents, and pharmaceuticals.[2][3][4] This document details the underlying chemical principles, experimental protocols, and critical parameters governing this important reaction.

The Core Mechanism: A Two-Stage Process

The formation of azo dyes occurs through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound.[2][5]

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6][7] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[8][9]

The reaction is performed at low temperatures, typically 0-5 °C, because diazonium salts are unstable at higher temperatures and can decompose, evolving nitrogen gas.[8] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[8]

The mechanism of diazotization involves the following key steps:

-

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).[4][8]

-

Electrophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the nitrosonium ion.[4]

-

Proton Transfer and Tautomerization: A series of proton transfers and a tautomeric shift occur to form a diazohydroxide.[6]

-

Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated and subsequently eliminated as a water molecule, yielding the resonance-stabilized aryldiazonium ion.[4][6]

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and reacts with an activated aromatic compound, the coupling component.[3][10][11] The diazonium ion is a weak electrophile, so the coupling component must be a strongly activated, electron-rich aromatic compound, such as a phenol (B47542), an aromatic amine, or a naphthol.[10][11][12]

The substitution typically occurs at the para position of the activating group on the coupling component.[10][11] If the para position is already occupied, the coupling occurs at an ortho position, though at a slower rate.[10] The product of this reaction is a brightly colored azo compound, a consequence of the extended conjugated system formed by the two aromatic rings linked by the azo group.[10]

Critical Reaction Parameter: The Role of pH

The pH of the reaction medium is a critical factor in the azo coupling reaction.[11] The optimal pH depends on the nature of the coupling component.

-

Coupling with Phenols: The reaction is carried out in a mildly alkaline medium (pH 9-10). In these conditions, the phenol is deprotonated to form the more strongly activating phenoxide ion, which enhances the electron density of the aromatic ring and facilitates the attack by the weakly electrophilic diazonium ion.[12][13]

-

Coupling with Anilines: The reaction is performed in a mildly acidic medium (pH 4-5).[12][13] This is a compromise: a lower pH is needed to maintain a sufficient concentration of the diazonium salt (which is unstable in alkaline conditions), but the pH must be high enough to ensure that the aniline (B41778) is present as the free amine, which is the activated form.[12] If the pH is too acidic, the amine will be protonated to form an anilinium ion, which deactivates the ring to electrophilic substitution.[13]

| Coupling Component | Optimal pH Range | Rationale |

| Phenols / Naphthols | 9 - 10 (Mildly Alkaline) | To form the highly activated phenoxide/naphthoxide ion.[12][13] |

| Aromatic Amines | 4 - 5 (Mildly Acidic) | A balance to prevent diazonium salt decomposition and avoid protonating the amine, which would deactivate it.[12][13] |

Experimental Protocols

The synthesis of azo dyes is a common laboratory procedure. Below are detailed protocols for the synthesis of a representative azo dye, Methyl Orange.

Synthesis of Methyl Orange

Methyl orange is synthesized by the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.[14][15]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Sulfanilic acid | 173.19 | 5.0 g | 0.029 |

| Sodium carbonate (anhydrous) | 105.99 | 2.0 g | 0.019 |

| Sodium nitrite | 69.00 | 2.0 g | 0.029 |

| N,N-dimethylaniline | 121.18 | 3.0 mL (2.9 g) | 0.024 |

| Concentrated HCl | 36.46 | 7.0 mL | - |

| Sodium hydroxide (B78521) (10% soln) | 40.00 | ~40 mL | - |

| Sodium chloride | 58.44 | 30 g | - |

| Water | 18.02 | As required | - |

Protocol:

Part A: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve 5 g of sulfanilic acid and 2 g of anhydrous sodium carbonate in 100 mL of water. Gentle warming may be required to achieve a clear solution.[14][15]

-

Cool the solution to room temperature and add 2 g of sodium nitrite, stirring until it dissolves completely.[14][15]

-

Cool this solution in an ice bath to below 5 °C.[8]

-

In a separate beaker, prepare a solution of 4 mL of concentrated HCl in 25 mL of water.[14]

-

Slowly, and with constant stirring, add the cold HCl solution to the sulfanilic acid solution, ensuring the temperature remains below 5 °C. A fine precipitate of the diazonium salt should form. This suspension should be used immediately in the next step.[14]

Part B: Coupling with N,N-dimethylaniline

-

In a small flask, prepare a solution of 3 mL of N,N-dimethylaniline in 15 mL of water and 3 mL of concentrated HCl.[14]

-

Cool the N,N-dimethylaniline solution in an ice bath.

-

Slowly and with continuous stirring, add the cold N,N-dimethylaniline solution to the diazonium salt suspension from Part A. The mixture should turn a reddish color.[14]

-

Continue stirring in the ice bath for 10-15 minutes.

-

Slowly add approximately 40 mL of a 10% sodium hydroxide solution until the mixture becomes alkaline (check with pH paper). The color will change from red to a bright orange as the sodium salt of methyl orange precipitates.[14]

Part C: Isolation and Purification

-

Heat the reaction mixture to 50-60 °C and add 30 g of sodium chloride to salt out the product.[14]

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.[14]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.[14]

-

The crude product can be purified by recrystallization from hot water.[16]

Characterization of Azo Dyes

The synthesized azo dyes can be characterized using various analytical techniques to confirm their structure and purity.

| Technique | Purpose | Expected Observations |

| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and confirm the presence of the extended chromophore. | An intense absorption band in the visible region (e.g., ~460-520 nm for methyl orange, depending on pH).[17] |

| FT-IR Spectroscopy | To identify key functional groups. | Characteristic peaks for the azo group (-N=N-) stretch (around 1575-1640 cm⁻¹), as well as vibrations from the aromatic rings and other substituents. |

| ¹H-NMR Spectroscopy | To elucidate the chemical structure by showing the chemical environment of protons. | Signals corresponding to the aromatic protons on both rings, showing characteristic splitting patterns and chemical shifts.[17] |

| Elemental Analysis | To determine the elemental composition (C, H, N, S, etc.) of the synthesized compound. | The experimentally determined percentages should match the calculated values for the expected molecular formula. |

Conclusion

The coupling reaction for azo dye formation is a robust and versatile synthetic tool that proceeds via a well-understood electrophilic aromatic substitution mechanism. The two-stage process of diazotization followed by azo coupling allows for the creation of a vast array of colored compounds by systematically varying the amine and coupling components. Critical control over reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis and application of these vital chemical compounds.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Diazotization Reaction Mechanism [unacademy.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. Azo Coupling [organic-chemistry.org]

- 12. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemistry-online.com [chemistry-online.com]

- 15. gcwgandhinagar.com [gcwgandhinagar.com]

- 16. benchchem.com [benchchem.com]

- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Metal-Chelating Properties of 1-(4-Hydroxyphenylazo)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenylazo)-2-naphthol, a well-known azo dye also referred to as Sudan I or in its sulfonated form as Calmagite, possesses significant metal-chelating properties. This technical guide provides a comprehensive overview of these properties, including its synthesis, coordination chemistry, and the experimental methodologies used to characterize its metal complexes. Quantitative data on stoichiometry and stability constants with various metal ions are summarized, offering valuable insights for researchers in chemistry, biology, and pharmacology. This document aims to serve as a foundational resource for leveraging the metal-chelating capabilities of this compound in diverse research and development applications, from analytical chemistry to drug design.

Introduction

This compound (Figure 1) is a diazo compound characterized by the presence of an azo group (-N=N-) bridging a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] The molecule's structure, featuring hydroxyl and azo groups, imparts the ability to form stable complexes with a variety of metal ions. This chelation potential has led to its use as a complexometric indicator and has spurred interest in its biological activities, including potential therapeutic applications related to metal ion modulation.[2][3] Understanding the specifics of its interactions with different metals is crucial for harnessing its full potential.

Figure 1. Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization-coupling reaction.[1]

Experimental Protocol: Synthesis

-

Diazotization of 4-Aminophenol (B1666318):

-

Dissolve 4-aminophenol in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. This reaction forms the diazonium salt.[1]

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-naphthol in an alkaline solution, typically aqueous sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A colored precipitate of this compound will form.

-

The precipitate can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.[1]

-

Synthesis workflow for this compound.

Metal Chelation Properties

The chelation capability of this compound arises from the lone pair of electrons on the azo nitrogen atoms and the deprotonation of the hydroxyl groups, which can then coordinate with a metal ion.

Stoichiometry of Metal Complexes

The stoichiometry of the metal complexes of this compound has been investigated for several metal ions. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). For instance, with iron(III), both 1:1 and 1:2 complexes have been synthesized.[4]

Table 1: Stoichiometry of Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Reference |

| Iron (Fe³⁺) | 1:1 and 1:2 | [4] |

Stability Constants

The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand. While comprehensive data for this compound is limited, the stability constants for its sulfonated derivative, Calmagite, with magnesium and calcium have been reported. These values provide a strong indication of the chelation strength.

Table 2: Logarithm of Stability Constants (log K) of Calmagite-Metal Complexes

| Metal Ion | log K |

| Magnesium (Mg²⁺) | ~8.1 |

| Calcium (Ca²⁺) | ~6.1 |

Experimental Determination of Chelation Properties

Several experimental techniques can be employed to characterize the metal-chelating properties of this compound.

Spectrophotometric Methods

Spectrophotometric titrations are widely used to determine the stoichiometry and stability constants of colored complexes.

In this method, the concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. The absorbance of the complex is measured at its λmax. A plot of absorbance versus the mole ratio of ligand to metal will show two intersecting lines, with the intersection point indicating the stoichiometry of the complex.[5]

Job's method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.[6]

Experimental Protocol: Spectrophotometric Determination of Stoichiometry (Job's Method)

-

Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., FeCl₃) in a suitable solvent (e.g., ethanol).

-

Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant. The total molar concentration of metal plus ligand will be the same in each solution.

-

Measure Absorbance: Determine the λmax of the metal-ligand complex. Measure the absorbance of each solution at this λmax.

-

Plot the Data: Plot the absorbance as a function of the mole fraction of the ligand.

-

Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[6]

Workflow for Job's method of continuous variation.

Potentiometric Titrations

Potentiometric titrations can also be used to determine the stability constants of metal complexes. This method involves monitoring the change in the potential of an ion-selective electrode as a solution of the ligand is titrated with a metal ion solution, or vice versa.

Biological Implications and Future Directions